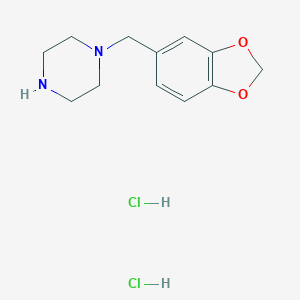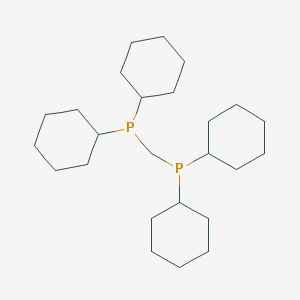
Hecubine
Overview
Description
Hecubine is a natural small molecule aspidosperma-type alkaloid. It was initially identified in 1976 and is found in the plant species E. officinalis. This compound has shown potential as a potent anticancer agent and has been investigated for its anti-inflammatory and neuroprotective properties. It is known to act as a TREM2 activator, which can modulate neuroinflammatory responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hecubine involves several steps, including the extraction of the alkaloid from natural sources and subsequent purification. The specific synthetic routes and reaction conditions for this compound are not well-documented in the literature. it is known that the compound can be isolated from E. officinalis through a series of extraction and chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from E. officinalis, followed by purification using chromatographic methods. The scalability of this process would depend on the availability of the plant material and the efficiency of the extraction and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Hecubine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Hecubine has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of aspidosperma-type alkaloids.
Biology: this compound has been shown to modulate neuroinflammatory responses by acting as a TREM2 activator
Medicine: this compound’s anticancer properties have been investigated, and it has shown activity against a wide range of human tumor cells.
Industry: this compound’s potential as an anti-inflammatory and neuroprotective agent makes it a candidate for the development of new pharmaceuticals.
Mechanism of Action
Hecubine exerts its effects by directly interacting with the triggering receptor expressed on myeloid cells 2 (TREM2). This interaction leads to the activation of TREM2, which modulates neuroinflammatory responses. This compound has been shown to upregulate Nrf2 expression levels while downregulating TLR4 signaling expression levels, both in vivo and in vitro. This results in the inhibition of proinflammatory mediators such as nitric oxide, tumor necrosis factor-alpha, interleukin-6, and interleukin-1beta, as well as oxidative stress in microglial cells.
Comparison with Similar Compounds
Hecubine is structurally similar to other aspidosperma-type alkaloids, including mehranine, lochnericine, voafinine, voaphylline, voafinidine, and tabersonine. These compounds share similar chemical structures and biological activities. this compound is unique in its ability to act as a TREM2 activator, which sets it apart from other similar compounds. This unique property makes this compound a promising candidate for the development of new therapeutic agents targeting neuroinflammatory and neurodegenerative diseases.
Properties
IUPAC Name |
(15S,16S,18R)-15-ethyl-11-methyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-20-10-8-17-15(14-6-4-5-7-16(14)21(17)2)9-11-22(13-20)12-18-19(20)23-18/h4-7,18-19H,3,8-13H2,1-2H3/t18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDAGNVXWJRKJD-AQNXPRMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3=C(CCN(C1)C[C@@H]4[C@H]2O4)C5=CC=CC=C5N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















